molecular formula C13H11N3O4 B11696972 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

Cat. No.: B11696972
M. Wt: 273.24 g/mol
InChI Key: JFWRRQPKLTVAAU-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a chemical compound with the molecular formula C13H11N3O4. It is a member of the hydrazone family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and 5-nitrofurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide involves its interaction with biological molecules. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitrofuran antibiotics .

Comparison with Similar Compounds

3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide can be compared with other hydrazone derivatives such as:

These comparisons highlight the unique structural features and diverse applications of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

3-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H11N3O4/c1-9-3-2-4-10(7-9)13(17)15-14-8-11-5-6-12(20-11)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+

InChI Key

JFWRRQPKLTVAAU-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.